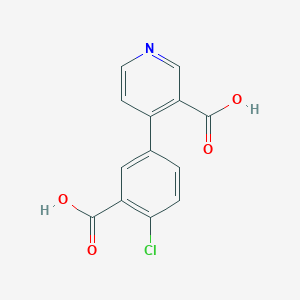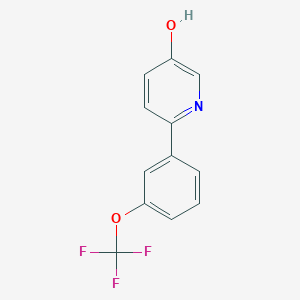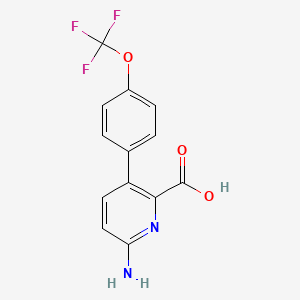
4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
4-(4-Trifluoromethoxyphenyl)nicotinic acid (4-TFMPA) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of nicotinic acid and has been used in numerous experiments in the fields of biochemistry, physiology, and pharmacology. 4-TFMPA has been found to have a variety of biochemical and physiological effects, and its potential for further research and development is vast.
Applications De Recherche Scientifique
4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, such as in the study of the biochemical and physiological effects of drugs, and in the study of the effects of environmental toxins. It has also been used in the study of cell signaling pathways, and in the study of the effects of xenobiotics on the body. Additionally, 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% has been used in the study of the effects of endocrine disruptors on the body.
Mécanisme D'action
4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% is believed to act as an antagonist of the nicotinic acid receptor, which is a G-protein coupled receptor that is involved in the regulation of cell signaling pathways. It is thought to bind to the receptor and block its activation, thus preventing the downstream effects of the receptor activation. Additionally, 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% is thought to act as an agonist of the adenosine A2A receptor, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as cytokines and chemokines. Additionally, it has been found to inhibit the release of pro-inflammatory enzymes, such as cyclooxygenase-2. It has also been found to have an anti-oxidant effect, as well as an anti-apoptotic effect. Furthermore, it has been found to have a neuroprotective effect, as well as an anti-nociceptive effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound to synthesize, and it is relatively easy to obtain. Additionally, it is a relatively stable compound, and it has a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is limited information available on its biochemical and physiological effects. Furthermore, its mechanism of action is still not fully understood.
Orientations Futures
The potential for further research and development of 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% is vast. One potential future direction is the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to determine its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use in the study of environmental toxins and endocrine disruptors. Furthermore, further research could be conducted to explore its potential use in the development of new drugs and therapies. Finally, further research could be conducted to explore its potential use in the diagnosis and treatment of various diseases, such as cancer and neurological disorders.
Méthodes De Synthèse
4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% is synthesized through a series of chemical reactions. The first step involves the reaction of the 4-trifluoromethoxyphenyl group with nicotinic acid in an acid-catalyzed reaction. This reaction produces the 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% molecule. The second step involves the reaction of 4-(4-Trifluoromethoxyphenyl)nicotinic acid, 95% with a reducing agent, such as sodium borohydride, to produce the final product. This reaction is referred to as the reductive amination reaction.
Propriétés
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZNEVSVOWSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692744 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethoxyphenyl)nicotinic acid | |
CAS RN |
1261901-21-6 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)

